molecular formula C13H11ClN2O2 B5631461 N-(5-chloro-2-methoxyphenyl)nicotinamide

N-(5-chloro-2-methoxyphenyl)nicotinamide

Cat. No.: B5631461
M. Wt: 262.69 g/mol
InChI Key: YKUDQCNVDCUVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)nicotinamide is a nicotinamide derivative featuring a 5-chloro-2-methoxyphenyl substituent linked to the pyridine-3-carboxamide core. For instance, sulfonamide and oxadiazole derivatives of the N-(5-chloro-2-methoxyphenyl) scaffold demonstrate diverse biological activities, including enzyme inhibition (e.g., lipoxygenase, alkaline phosphatase) . The chloro-methoxy substitution pattern on the phenyl ring is critical for target engagement, as seen in compounds like SBI-425, a potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUDQCNVDCUVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(5-chloro-2-methoxyphenyl)nicotinamide:

Compound Name Core Structure Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Bioavailability (Oral) References
This compound Nicotinamide 5-Chloro-2-methoxyphenyl Not explicitly reported N/A N/A
SBI-425 (5-((5-Chloro-2-methoxyphenyl)sulfonamido)nicotinamide) Nicotinamide + sulfonamide bridge Sulfonamido linker, 5-chloro-2-methoxyphenyl TNAP inhibition 7.6 nM (TNAP) 75–91% (rat)
N-(5-Chloro-2-methoxyphenyl)-4-(oxadiazolylthio)butanamide Butanamide + oxadiazole Oxadiazole-thioether chain Lipoxygenase inhibition 40–60 µM Not reported
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Phenylsulfonamide Broad biological activity (e.g., anti-hypertensive) N/A Not reported
KEV (N-[3-(5-Chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-pyrazolo[4,3-c]pyridine-7-carboxamide) Pyrazole-pyridine carboxamide Pyrazole core, 5-chloro-2-methoxyphenyl JAK kinase inhibition (antitumor) Not reported Not reported

Key Insights from Comparative Analysis

  • Bioisosteric Replacements : Replacing the sulfonamide group in SBI-425 with a direct nicotinamide linkage (as in the target compound) may reduce TNAP affinity but improve metabolic stability. Sulfonamide-containing derivatives generally exhibit higher potency due to enhanced hydrogen bonding with enzyme active sites .
  • Substituent Effects : The 5-chloro-2-methoxy group is conserved across all analogues, suggesting its role in hydrophobic interactions and π-stacking with target proteins. For example, in SBI-425, this group contributes to a 100-fold selectivity for TNAP over intestinal alkaline phosphatase .
  • Backbone Flexibility : Butanamide derivatives with oxadiazole-thioether chains (e.g., lipoxygenase inhibitors) show moderate activity (IC₅₀ ~40–60 µM), likely due to increased conformational flexibility compared to rigid nicotinamide cores .
  • Pharmacokinetics : SBI-425 demonstrates exceptional oral bioavailability (75–91% in rats), attributed to its sulfonamide linker and balanced lipophilicity. In contrast, bulkier analogues like KEV lack pharmacokinetic data but may face absorption challenges due to their polycyclic structures .

Research Findings and Implications

  • Enzyme Inhibition : Sulfonamide derivatives (e.g., SBI-425) outperform nicotinamide and butanamide analogues in potency, underscoring the importance of the sulfonamide moiety in targeting phosphatases .
  • Therapeutic Potential: The 5-chloro-2-methoxyphenyl group is a versatile pharmacophore for diverse targets, including lipoxygenase (anti-inflammatory), TNAP (cardiometabolic diseases), and JAK kinases (oncology) .
  • Synthetic Accessibility : Nicotinamide derivatives are synthetically tractable via coupling reactions, whereas sulfonamide and oxadiazole-containing compounds require multi-step protocols, increasing production complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.